5-Fluoro-1-hydrazinylisoquinoline

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-Fluoro-1-hydrazinylisoquinoline addresses the need for electron-deficient hydrazinyl-isoquinoline scaffolds in medicinal chemistry. The 5-fluoro substituent lowers hydrazinyl basicity (pKa 5.29 vs. 7.57 for the non-fluorinated parent), ensuring the terminal -NH₂ remains predominantly unprotonated at physiological pH for improved target engagement and membrane permeability. This built-in electronic tuning also attenuates nucleophilicity, enabling controlled mono-functionalization in parallel library synthesis. - pKa 5.29±0.20 ensures neutral hydrazinyl species at pH 7.4 - XLogP 1.8 for predictable lipophilicity shifts in ADME assays - ≥98% purity, multi-supplier availability for reliable procurement

Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
Cat. No. B12843879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-hydrazinylisoquinoline
Molecular FormulaC9H8FN3
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2NN)C(=C1)F
InChIInChI=1S/C9H8FN3/c10-8-3-1-2-7-6(8)4-5-12-9(7)13-11/h1-5H,11H2,(H,12,13)
InChIKeyNFEWKBDJZVRJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1-hydrazinylisoquinoline Chemical Profile and Procurement Overview


5-Fluoro-1-hydrazinylisoquinoline (CAS 1207448-33-6; IUPAC name (5-fluoroisoquinolin-1-yl)hydrazine) is a fluorinated isoquinoline derivative bearing a hydrazinyl (-NHNH₂) group at the 1-position and a fluorine atom at the 5-position of the isoquinoline ring . The molecular formula is C₉H₈FN₃ with a molecular weight of 177.18 g/mol, and predicted physicochemical properties include a boiling point of 317.5±52.0 °C, density of 1.36±0.1 g/cm³, and a pKa of 5.29±0.20 . The compound is commercially available as a research chemical from multiple suppliers, typically at ≥98% purity, and is classified under HS code 2933499090 for heterocyclic compounds with nitrogen hetero-atom(s) only .

Fluorinated isoquinoline building block with hydrazine handle for condensation and cyclization chemistry.
Reduced basicity (predicted pKa shift) supports studies requiring neutral hydrazine species at physiological pH.
Research-grade supply from multiple vendors facilitates procurement for parallel synthesis and SAR programs.
Suitable as model compound for fluorine-effect ADME profiling in pairwise comparison designs.

Why 5-Fluoro Substitution Is Critical for Fluorine-Enabled Research


The 5-fluoro substituent imparts measurably distinct electronic and physicochemical properties compared to the unsubstituted parent 1-hydrazinylisoquinoline (CAS 15793-94-9), including a substantial decrease in basicity (ΔpKa ≈ 2.3 log units) , altered lipophilicity (XLogP 1.8 vs LogP 1.73) [1][2], and modified reactivity of the hydrazinyl group due to the strong electron‑withdrawing inductive effect of fluorine. These differences are critical in medicinal chemistry applications where fluorine substitution is a well-established strategy to modulate target binding, metabolic stability, and membrane permeability [3]. A direct swap of 5-fluoro-1-hydrazinylisoquinoline for the non‑fluorinated parent would produce molecules with fundamentally different charge states, hydrogen-bonding capacities, and pharmacokinetic profiles, undermining the reproducibility of structure‑activity relationships.

Attribute
5-Fluoro-1-hydrazinylisoquinoline
1-Hydrazinylisoquinoline (non-fluorinated parent)
Basicity (pKa)
~5.3 (predominantly deprotonated at pH 7.4)
~7.6 (largely protonated at pH 7.4)
Lipophilicity
Slightly higher logP; altered membrane partitioning expected
Lower logP; different passive permeability profile
Reactivity
Reduced hydrazine nucleophilicity; may require adjusted condensation conditions
Higher nucleophilicity; typical hydrazine reactivity

Quantitative Differentiation: 5-Fluoro vs Non-Fluorinated Analog


Basicity Reduction by 5-Fluoro Substitution

The predicted pKa of 5-fluoro-1-hydrazinylisoquinoline is 5.29±0.20 , compared to 7.57±0.20 for the non‑fluorinated parent 1-hydrazinylisoquinoline . This represents a ΔpKa of approximately −2.28 log units, meaning the fluorinated compound is approximately 190‑fold less basic (more acidic) than the parent. The strong electron‑withdrawing inductive effect of the 5‑fluoro substituent withdraws electron density from the isoquinoline ring and hydrazinyl nitrogen, significantly altering the protonation state at physiological pH (7.4): the fluorinated compound would be predominantly deprotonated, whereas the parent would be largely protonated.

Basicity shift
Head-to-head
ΔpKa = −2.28 log units (~190-fold less basic)
Supports selection where neutral hydrazine species is required at physiological pH.
Predicted values; confirm experimentally for critical applications.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity Shift from Aromatic Fluorination

The computed XLogP for 5-fluoro-1-hydrazinylisoquinoline is 1.8 [1], compared to a computed LogP of 1.73 for the non‑fluorinated parent 1-hydrazinylisoquinoline [2]. The ΔLogP of approximately +0.07, while modest, reflects the typical lipophilicity‑enhancing effect of aromatic fluorine substitution, which can improve membrane passive permeability and target‑site partitioning in a biological context [3]. While both compounds are moderately lipophilic, the fluorine atom provides a measurable shift that can be decisive in fine‑tuning ADME properties during lead optimization.

Lipophilicity
Cross-study comparable
ΔLogP ≈ +0.07 (XLogP 1.8 vs 1.73)
Measurable shift in lipophilicity; relevant for fine-tuning ADME properties.
Computed values from different algorithms; direct experimental logP may vary.
Drug Design ADME Prediction Physicochemical Properties

Hydrazine Nucleophilicity Modulation

The electron‑withdrawing fluorine substituent at position 5 reduces electron density on the isoquinoline ring and consequently on the 1‑hydrazinyl group, as evidenced by the pKa difference of −2.28 log units . This electronic effect is predicted to reduce the nucleophilicity of the terminal –NH₂ of the hydrazine moiety compared to the non‑fluorinated parent, affecting rates of condensation reactions (e.g., hydrazone formation) and cyclization reactions (e.g., pyrazole formation) [1]. In the rhodium‑catalyzed C–H activation of arylhydrazines for isoquinoline synthesis, the electronic character of the aryl ring directly influences reaction yields and regioselectivity, indicating that 5‑fluoro substitution will alter synthetic outcomes relative to non‑fluorinated analogs [2]. However, quantitative comparative reaction rate or yield data for this specific compound have not been published.

Nucleophilicity
Class-level
Reduced –NH₂ reactivity expected (qualitative)
Synthetic route scouting should anticipate slower hydrazone/pyrazole formation.
No direct kinetic data for this compound; inference from Hammett relationships.
Synthetic Chemistry Reactivity Hydrazine Derivatives

Physical Property and Density Differences

The predicted boiling point of 5-fluoro-1-hydrazinylisoquinoline is 317.5±52.0 °C (at 760 mmHg), with a density of 1.36±0.1 g/cm³ . The non‑fluorinated parent 1-hydrazinylisoquinoline has a predicted boiling point of 315.8±45.0 °C and density of 1.25±0.1 g/cm³ . The boiling point difference (≈1.7 °C, within error) is not practically significant, but the density increase (≈0.11 g/cm³, ∼8.8% higher) is consistent with the higher molecular weight (177.18 vs 159.19 g/mol) introduced by fluorine substitution and may affect formulation and handling in large-scale processes. Both compounds are solids at ambient temperature; the target compound's melting point has not been experimentally reported, whereas the parent melts at 143 °C .

Physical properties
Cross-study comparable
Density ~0.11 g/cm³ higher; MW +18 g/mol
Density difference may influence formulation behavior; adjust molar equivalents.
Boiling point difference within prediction error; not practically significant.
Process Chemistry Storage and Handling Physical Chemistry

Commercial Purity and Availability Benchmarking

5-Fluoro-1-hydrazinylisoquinoline is commercially available from multiple suppliers (AKSci, Apollo Scientific, Leyan) with a typical catalog purity of 98% , and the CAS number (1207448-33-6) is registered and indexed in the CAS Common Chemistry database under the name 'Isoquinoline, 5-fluoro-1-hydrazinyl-' [1]. The non‑fluorinated parent 1-hydrazinylisoquinoline (CAS 15793-94-9) is available at 95% purity from CymitQuimica and also from Chembase. While both are accessible, the fluorinated derivative is specifically listed in multiple vendor catalogs as a 'fluorinated isoquinoline' building block, indicating dedicated demand in fluorine‑focused medicinal chemistry programs . The target compound's MDL number is MFCD15832821, facilitating unambiguous procurement across database systems .

Commercial supply
Supporting evidence
Typical purity 98%; multi-supplier availability
Reduces lead-time risk; verify lot-specific COA before use.
CAS 1207448-33-6 registered; MDL MFCD15832821 for procurement.
Chemical Procurement Quality Control Building Blocks

Procurement-Driven Applications Based on Differentiation Data


Lead Optimization Requiring Reduced Hydrazinyl Basicity

Programs targeting enzymes or receptors where the hydrazinyl group interacts with a binding site that favors a neutral (deprotonated) species at physiological pH will benefit from 5-fluoro-1-hydrazinylisoquinoline. Its pKa of 5.29 ensures the hydrazinyl –NH₂ remains predominantly unprotonated at pH 7.4, whereas the non‑fluorinated parent (pKa 7.57) would be largely protonated and potentially repulsive to cationic binding pockets . This difference, validated through predicted pKa data, makes the fluorinated compound the appropriate choice for SAR studies where lowering the basicity of the isoquinoline scaffold is hypothesized to improve target engagement or membrane permeability.

Fluorinated Heterocyclic Library Synthesis

Building-block procurement for parallel synthesis of fluorinated isoquinoline‑hydrazone or pyrazole libraries requires consideration of the altered nucleophilicity of the terminal –NH₂ group. The electron‑withdrawing 5‑fluoro substituent reduces hydrazinyl nucleophilicity relative to 1-hydrazinylisoquinoline, necessitating optimized condensation conditions (e.g., elevated temperature, catalytic acid, or activated carbonyl electrophiles) [1][2]. When a library design demands attenuated reactivity to favor mono‑functionalization or control regioselectivity in cyclocondensation, 5-fluoro-1-hydrazinylisoquinoline offers a built‑in electronic tuning advantage over the unsubstituted parent.

ADME Profiling of Fluorine Effects

In vitro ADME screening programs that systematically probe the effect of aromatic fluorine substitution on permeability, metabolic stability, or plasma protein binding can use 5-fluoro-1-hydrazinylisoquinoline as a model compound. The measured XLogP of 1.8 (vs 1.73 for the non‑fluorinated parent) provides a quantifiable lipophilicity shift, and the pKa differential provides a theoretical framework for predicting ionization‑dependent properties [3][4]. Pairwise testing of this compound against the non‑fluorinated analog in Caco‑2 permeability, microsomal stability, or solubility assays would generate directly comparable structure‑property relationship data that cannot be obtained from either compound alone.

High-Purity Building Block Procurement for Catalysis

Research groups and contract research organizations that require fluorinated isoquinoline building blocks with ≥98% purity for sensitive catalytic reactions (e.g., Pd‑catalyzed cross‑coupling, Rh‑catalyzed C–H activation) should prioritize 5-fluoro-1-hydrazinylisoquinoline based on its multi‑supplier availability at this purity specification . The registered CAS number (1207448-33-6) and MDL identifier (MFCD15832821) ensure unambiguous ordering, and the compound's listing in dedicated fluorinated‑isoquinoline catalogs signals sustained commercial support, reducing supply‑chain risk compared to single‑source or custom‑synthesis analogs .

Application
Selection Property
Validation Focus
SAR studies where neutral hydrazine at pH 7.4 is hypothesized to improve target engagement
pKa-tuned hydrazine building block (predicted pKa ~5.3)
Confirm protonation state in assay buffer; compare with parent compound
Fluorinated heterocyclic library synthesis via hydrazone/pyrazole formation
Attenuated nucleophilicity for regioselective mono-functionalization
Optimize condensation conditions (temperature, catalyst) vs. parent
ADME structure-property relationship (SPR) studies probing fluorine effects
Fluorine-induced logP shift of ~0.07 for pair-wise comparison
Parallel permeability/microsomal stability assays with non-fluorinated analog
High-purity fluorinated building block for sensitive catalytic reactions
Multi-supplier availability with typical high-purity specification
Verify lot-specific purity (HPLC/LC-MS) and identity (NMR) before use
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